molecular formula C11H7ClF3NS B8628937 Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-

Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-

Cat. No. B8628937
M. Wt: 277.69 g/mol
InChI Key: ZFRZFDQKGISMDU-UHFFFAOYSA-N
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Patent
US07345067B2

Procedure details

To an ice-cooled solution of [2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (1.556 g, 6.0 mmol) and Et3N (1.67 ml, 12.0 mmol) in CH2Cl2 (14 ml) was slowly added methanesulfonyl chloride (0.75 ml, 9.6 mmol). After 2 h at 0° C. more Et3N (0.17 ml, 1.2 mmol) and methanesulfonyl chloride (0.07 ml, 0.96 mmol) were added. The reaction was kept for 16 h at 0° C. and 4 h at RT until the reaction was completed by TLC (n-heptane/EtOAc 4:1). The reaction was then partitioned between Et2O (3×)/aqueous saturated NaHCO3. The organic phases were washed once with aqueous 10% KHSO4. and aqueous 10% NaCl, dried over Na2SO4 and evaporated to give 1.58 g (95%) of 5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole as a light yellow solid, MS: 277 (M, 1Cl), MP: 55-57° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.556 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
n-heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]([CH2:14]O)=[CH:12][N:13]=2)=[CH:5][CH:4]=1.CCN(CC)CC.CS([Cl:29])(=O)=O.CCCCCCC.CCOC(C)=O>C(Cl)Cl>[Cl:29][CH2:14][C:11]1[S:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:17])([F:16])[F:1])=[CH:4][CH:5]=2)=[N:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.556 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1SC(=CN1)CO)(F)F
Name
Quantity
1.67 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.17 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.07 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
n-heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned between Et2O (3×)/aqueous saturated NaHCO3
WASH
Type
WASH
Details
The organic phases were washed once with aqueous 10% KHSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and aqueous 10% NaCl, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=CN=C(S1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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